

Potential Biological Activity of 3,5-Dibromo-4-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylaniline

Cat. No.: B084101

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Disclaimer: Direct experimental data on the biological activity of **3,5-Dibromo-4-methylaniline** is limited in publicly available literature. This guide synthesizes information from studies on structurally analogous compounds, particularly 3,5-dimethylaniline (3,5-DMA), to infer potential biological activities, mechanisms, and toxicological profiles. The information presented herein should be used as a foundation for further research and not as a definitive assessment of the biological effects of **3,5-Dibromo-4-methylaniline**.

Executive Summary

3,5-Dibromo-4-methylaniline is a halogenated aromatic amine. While its primary applications are likely as a synthetic intermediate in the chemical industry, its structural similarity to other aniline derivatives suggests a potential for significant biological activity. Based on data from analogous compounds, the primary biological activities of concern are likely neurodevelopmental toxicity and genotoxicity. The proposed mechanism for these effects is the generation of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and activation of cell death pathways. This document provides a comprehensive overview of the inferred biological activities, supported by quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visualizations of the implicated signaling pathways.

Inferred Biological Activities and Mechanism of Action

The biological activity of **3,5-Dibromo-4-methylaniline** is predicted to be driven by its metabolic activation, leading to the formation of reactive intermediates and the generation of ROS. This is a common toxicity pathway for many aniline derivatives.

Neurodevelopmental Toxicity

Based on studies of 3,5-dimethylaniline (3,5-DMA), it is plausible that **3,5-Dibromo-4-methylaniline** could exhibit neurodevelopmental toxicity. Exposure to 3,5-DMA has been shown to induce anomalies in the development of the fetal central nervous system.^[1] The proposed mechanism involves the production of ROS, which can lead to:

- Cytotoxicity: Increased cell death in neuronal populations.
- DNA Damage: Genotoxic effects within neural cells.
- Impaired Neurite Development: Decreased dendritic arborization, potentially affecting synaptic connectivity.

In vivo studies with 3,5-DMA in pregnant rats have demonstrated tangible effects on fetal brain development, including a reduction in the thickness of the cerebral cortex and disruption of the normal layering of cortical neurons.^[1]

Genotoxicity

Aniline and its derivatives are known to be genotoxic. Studies on 2,6- and 3,5-dimethylaniline suggest that their mutagenicity is primarily mediated by ROS.^{[2][3]} The metabolic products of these compounds, such as aminophenols and quinone imines, can undergo redox cycling, a process that continually generates superoxide radicals and other ROS. This sustained oxidative stress can lead to DNA strand breaks and other forms of DNA damage.^{[2][4]}

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from studies on 3,5-dimethylaniline (3,5-DMA) and its metabolites, which can serve as a starting point for designing experiments with

3,5-Dibromo-4-methylaniline.**Table 1: In Vitro Neurotoxicity of 3,5-DMA and its Metabolite**

Compound	Concentration Range (µM)	Cell Type	Observed Effects	Reference
3,5-Dimethylaniline (3,5-DMA)	10 - 1000	Primary Cortical Neurons	Increased ROS, cytotoxicity, DNA damage, decreased dendritic arborization	[1]
3,5-Dimethylaminoph enol (3,5-DMAP)	10 - 1000	Primary Cortical Neurons	Increased ROS, cytotoxicity, DNA damage, decreased dendritic arborization	[1]

Table 2: In Vivo Neurodevelopmental Toxicity of 3,5-DMA

Compound	Dosage (mg/kg/day)	Animal Model	Exposure Route	Observed Effects	Reference
3,5-Dimethylaniline (3,5-DMA)	10, 30, 60, 100	Pregnant Sprague Dawley Rats	Subcutaneous	Fetal cerebral cortex thinning, reduced number and generation of cortical cells, perturbed cortical layer distribution	[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of **3,5-Dibromo-4-methylaniline**.

In Vitro Assessment of ROS Production

This protocol is for the detection of intracellular ROS using a fluorescent probe.

- Principle: A cell-permeable, non-fluorescent probe (e.g., CM-H2DCFDA) is introduced to the cells. Inside the cell, it is deacetylated by cellular esterases and oxidized by ROS into a highly fluorescent compound (carboxydichlorofluorescein), which is trapped within the cell. The fluorescence intensity is proportional to the amount of ROS.[\[5\]](#)[\[6\]](#)
- Procedure:
 - Culture primary cortical neurons or a relevant neuronal cell line in a multi-well plate.
 - Expose the cells to varying concentrations of **3,5-Dibromo-4-methylaniline** for a predetermined duration.
 - Include a positive control (e.g., tert-butyl hydroperoxide) and a negative control (vehicle).[\[7\]](#)
 - After exposure, wash the cells with a suitable buffer.
 - Load the cells with the fluorescent ROS indicator (e.g., 5 μ M CM-H2DCFDA) and incubate.
 - Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.[\[6\]](#)

Assessment of DNA Damage (Comet Assay)

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[\[8\]](#)[\[9\]](#)

- Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.[9]
- Procedure:
 - Treat cells in culture with **3,5-Dibromo-4-methylaniline**.
 - Harvest the cells and suspend them in low-melting-point agarose.
 - Layer the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
 - Immerse the slides in a lysis solution to remove cell membranes and proteins.
 - Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
 - Perform electrophoresis at a low voltage.
 - Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
 - Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.[9]

In Vivo Neurodevelopmental Toxicity Study

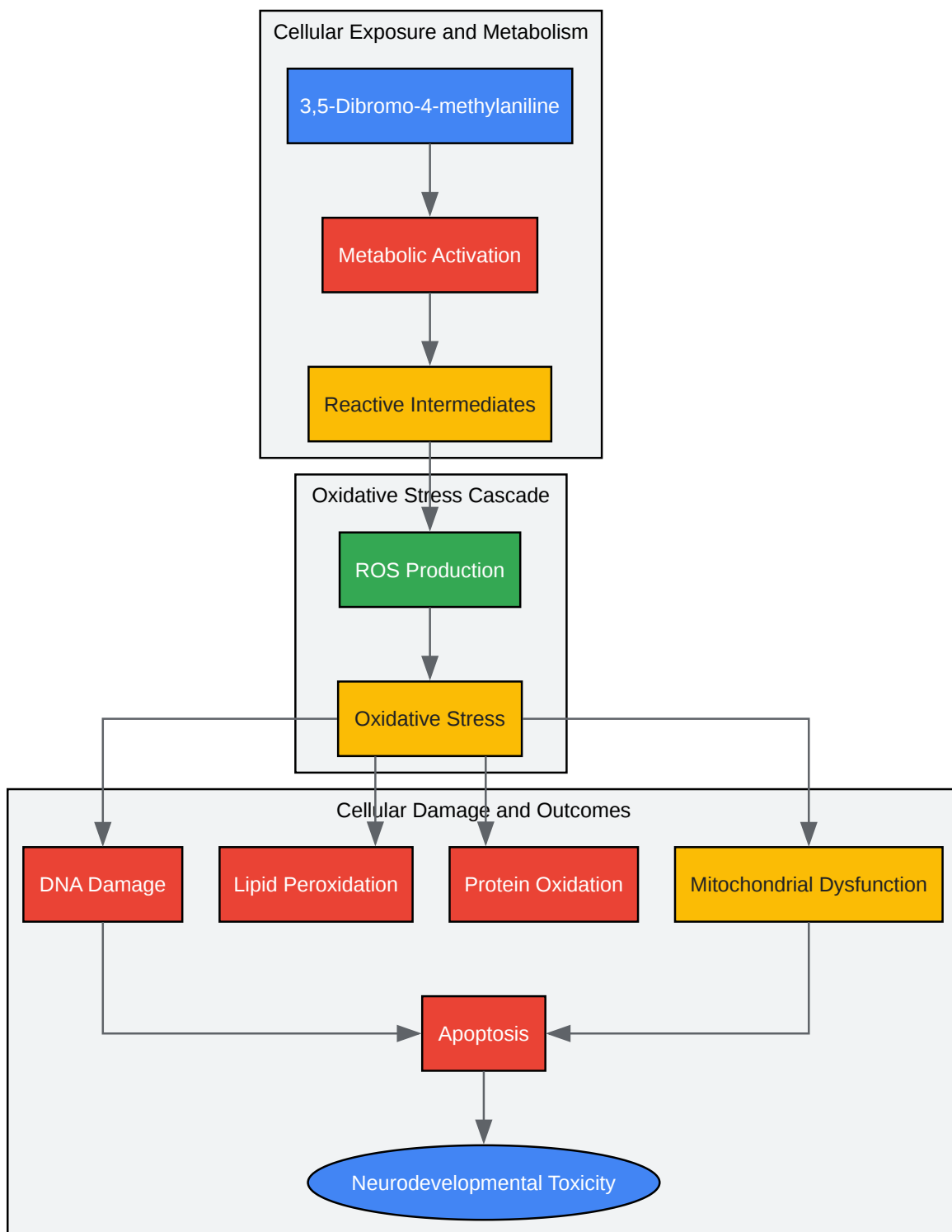
This protocol outlines a general workflow for assessing the neurodevelopmental toxicity of a substance in a rodent model.[10][11]

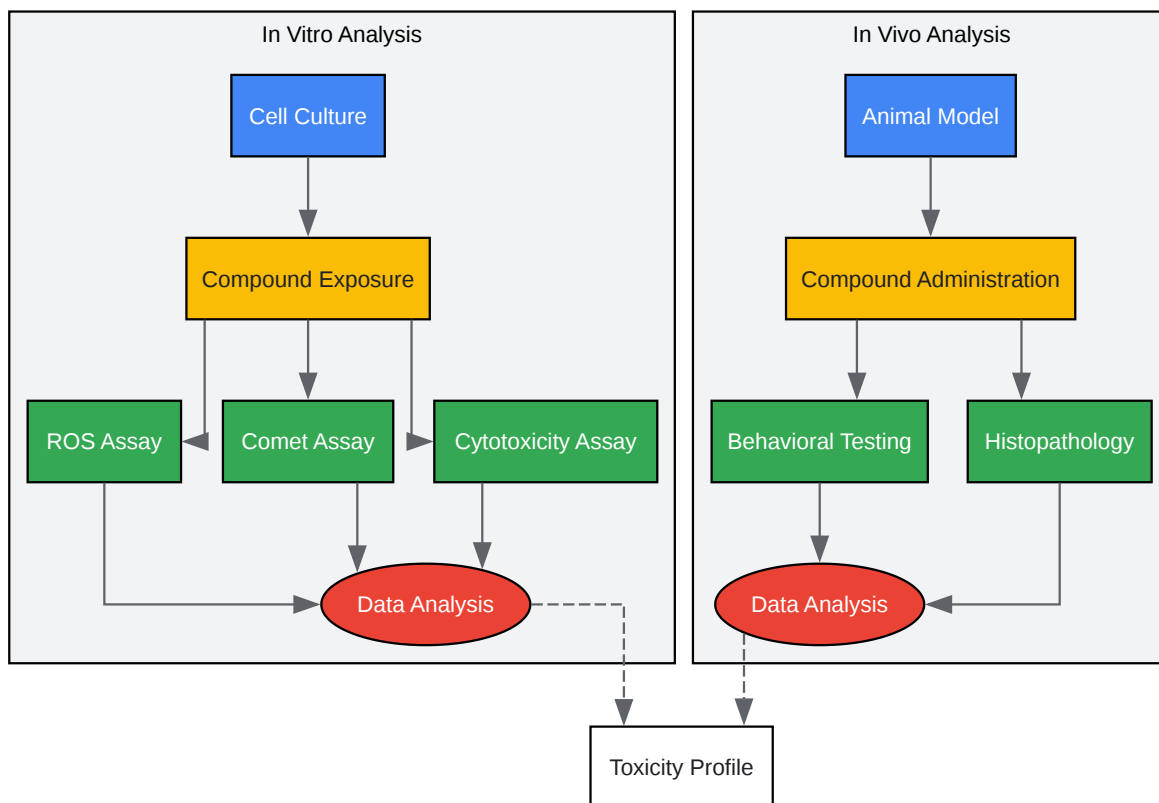
- Principle: Pregnant animals are exposed to the test compound during a critical period of brain development. The offspring are then examined for a range of neurobehavioral and neuropathological endpoints.
- Procedure:
 - Use time-mated pregnant Sprague Dawley rats.

- Administer **3,5-Dibromo-4-methylaniline** via a relevant route (e.g., subcutaneous injection) during a specific gestational period (e.g., GD15-17).[\[1\]](#)
- Include multiple dose groups and a vehicle control group.
- At a specific postnatal day, euthanize a subset of pups and perfuse for brain collection.
- Perform histopathological analysis of the brains, including measurement of cortical thickness and assessment of neuronal layering using specific markers (e.g., Satb2, Ctip2, Tbr1).[\[1\]](#)
- Conduct neurobehavioral tests on the remaining offspring at various developmental stages to assess motor activity, learning, and memory.[\[10\]](#)[\[11\]](#)

Visualizations

Signaling Pathways and Experimental Workflows





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